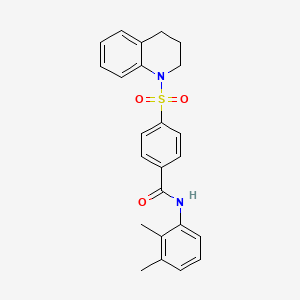
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide, also known as DQBSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, this compound has been found to inhibit the activity of the enzyme 11β-HSD1, which is involved in the production of cortisol, a hormone that is associated with inflammation and other disease processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation, and the modulation of various signaling pathways involved in disease development and progression. In addition, this compound has also been found to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide, including the exploration of its potential applications in the treatment of other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to develop more effective formulations for use in experimental settings.
Métodos De Síntesis
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide involves the reaction of 3,4-dihydroquinoline with 2,3-dimethylbenzenesulfonyl chloride, followed by the addition of benzoyl chloride. The resulting compound is then purified through a series of chromatographic separations to yield the final product.
Aplicaciones Científicas De Investigación
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest has been in the field of cancer research, where this compound has been found to exhibit potent anti-tumor activity. In addition, this compound has also been studied for its potential applications in the treatment of inflammation, neurodegenerative diseases, and cardiovascular disorders.
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2,3-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-5-10-22(18(17)2)25-24(27)20-12-14-21(15-13-20)30(28,29)26-16-6-9-19-8-3-4-11-23(19)26/h3-5,7-8,10-15H,6,9,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWIPJCRYXKNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)
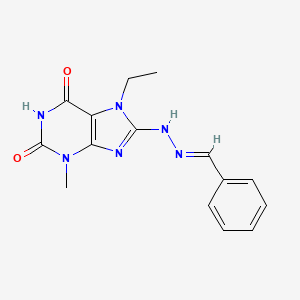

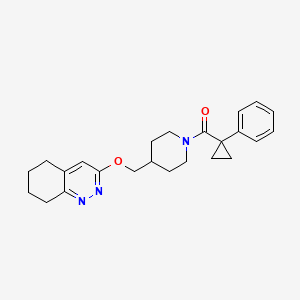

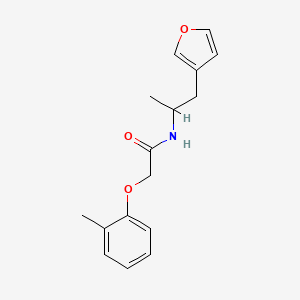
![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)
![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)
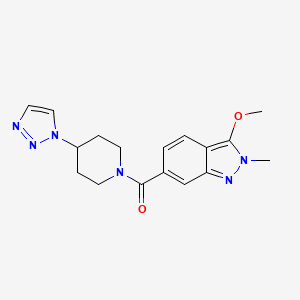
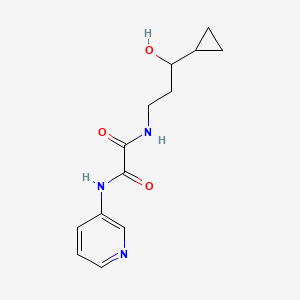
![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)
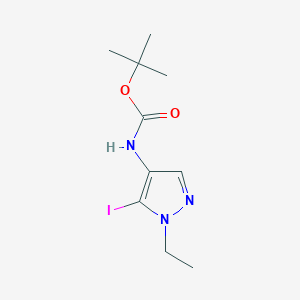
![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)